molecular formula C14H10ClN5O4 B213756 N-(2-CHLORO-3-PYRIDYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-(2-CHLORO-3-PYRIDYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B213756
M. Wt: 347.71 g/mol
InChI Key: MLEKCUYNNVVIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CHLORO-3-PYRIDYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-3-PYRIDYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core pyridine and furan rings, followed by the introduction of the chloro and nitro groups. The final step often involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-3-PYRIDYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-CHLORO-3-PYRIDYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals or agrochemicals.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. Its ability to interact with specific biological targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-3-PYRIDYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-CHLORO-3-PYRIDYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE include other pyridine and furan derivatives with similar functional groups. Examples might include:

  • N-(2-chloro-3-pyridinyl)-5-methyl-2-furamide
  • 5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H10ClN5O4

Molecular Weight

347.71 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H10ClN5O4/c15-13-11(2-1-5-16-13)18-14(21)12-4-3-10(24-12)8-19-7-9(6-17-19)20(22)23/h1-7H,8H2,(H,18,21)

InChI Key

MLEKCUYNNVVIHT-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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